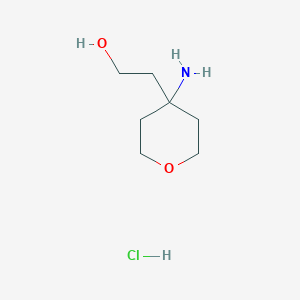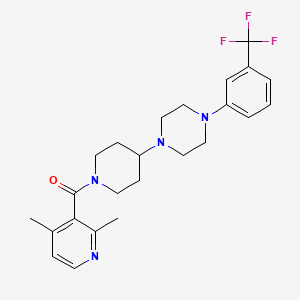
benzyl (2-(((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2-(((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate is a sophisticated organic compound that boasts a complex structure, combining multiple functional groups. This compound is notable for its potential in various scientific applications, owing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of benzyl (2-(((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate typically involves multiple steps It begins with the preparation of intermediate compounds through reactions such as the formation of 1-ethyl-1H-pyrrole and its subsequent transformation into the oxadiazole derivative
Industrial Production Methods: : While specific industrial methods for producing this compound might not be widely documented due to its niche applications, it is generally understood that large-scale production would necessitate optimization of the synthetic pathway to ensure efficiency, yield, and purity. This may include continuous flow reactions and the use of industrial-grade reagents.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The compound may undergo oxidation reactions, especially at the pyrrole moiety, leading to different oxidized derivatives.
Reduction: : The presence of multiple nitrogen-containing rings allows for selective reductions, potentially altering the electronic structure and reactivity.
Substitution: : The benzyl group and the carbamate functionality can undergo nucleophilic or electrophilic substitution reactions under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or permanganates.
Reducing agents: : Like sodium borohydride or lithium aluminium hydride.
Substituting agents: : Can include halides, nitriles, or other nucleophiles/electrophiles depending on the desired transformation.
Major Products Formed from These Reactions: : Reaction products may vary significantly based on the conditions, but generally include various substituted benzyl carbamates, oxidized pyrrole derivatives, and reduced oxadiazole compounds.
Wissenschaftliche Forschungsanwendungen
This compound is highly versatile and finds applications in multiple fields:
Chemistry: : Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: : Possibilities for development as a pharmacophore or in drug discovery research.
Wirkmechanismus
The compound exerts its effects primarily through interactions at the molecular level. The oxadiazole ring, combined with the pyrrole and carbamate functionalities, allows it to interact with biological targets such as enzymes or receptors. These interactions often involve binding to specific sites, leading to modulation of the target's activity, and subsequently affecting biological pathways.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, benzyl (2-(((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate stands out due to its unique combination of functional groups. For instance, other oxadiazole derivatives might not possess the same pyrrole moiety, altering their reactivity and application spectrum.
List of Similar Compounds
Benzyl (2-(((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate
Benzyl (2-(((3-(1-ethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate
Benzyl (2-(((3-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate
Each of these similar compounds has slight variations in their structure, which can result in differences in their chemical behavior and application potential.
This compound represents a fascinating compound with a blend of structural complexity and functional versatility, making it a subject of interest in various scientific domains.
Eigenschaften
IUPAC Name |
benzyl N-[2-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-2-24-10-6-9-15(24)18-22-17(28-23-18)12-20-16(25)11-21-19(26)27-13-14-7-4-3-5-8-14/h3-10H,2,11-13H2,1H3,(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHNJRGMNGSYDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(2,4-Difluorophenyl)ethyl]-4-(2-fluoropyridine-4-carbonyl)piperazine](/img/structure/B2448011.png)
![tert-butyl 1-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2448015.png)




![Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate](/img/structure/B2448024.png)

![2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2448026.png)

![2-methoxy-N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2448028.png)

